Ppo-IN-1

Protoporphyrinogen IX oxidase Herbicide discovery Enzyme inhibition kinetics

PPO-IN-1 (CAS 2763288-69-1, molecular formula C₁₈H₁₀F₃N₃O₄S, MW 421.35) is a synthetic small-molecule inhibitor of protoporphyrinogen IX oxidase (PPO; EC 1.3.3.4), a key enzyme in the chlorophyll and heme biosynthetic pathway that is a well-validated target for herbicide development. The compound was developed through an in silico structure-guided optimization approach, resulting in a thieno[2,3-d]pyrimidine-2,4-dione-based scaffold that exhibits high binding affinity for Nicotiana tabacum PPO (NtPPO) with a Ki value of 2.5 nM.

Molecular Formula C18H10F3N3O4S
Molecular Weight 421.4 g/mol
Cat. No. B12430023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpo-IN-1
Molecular FormulaC18H10F3N3O4S
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CS2)C(=O)N(C1=O)C3=CC4=C(C=C3F)OC(C(=O)N4CC#C)(F)F
InChIInChI=1S/C18H10F3N3O4S/c1-3-5-23-12-8-11(10(19)7-13(12)28-18(20,21)16(23)26)24-14(25)9-4-6-29-15(9)22(2)17(24)27/h1,4,6-8H,5H2,2H3
InChIKeyYBQMTISWEXINLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PPO-IN-1 Procurement Guide: A High-Potency Protoporphyrinogen IX Oxidase (PPO) Inhibitor for Herbicide Discovery


PPO-IN-1 (CAS 2763288-69-1, molecular formula C₁₈H₁₀F₃N₃O₄S, MW 421.35) is a synthetic small-molecule inhibitor of protoporphyrinogen IX oxidase (PPO; EC 1.3.3.4), a key enzyme in the chlorophyll and heme biosynthetic pathway that is a well-validated target for herbicide development [1]. The compound was developed through an in silico structure-guided optimization approach, resulting in a thieno[2,3-d]pyrimidine-2,4-dione-based scaffold that exhibits high binding affinity for Nicotiana tabacum PPO (NtPPO) with a Ki value of 2.5 nM [2]. PPO-IN-1 also contains an alkyne functional group, enabling its use as a click chemistry reagent in probe development and target engagement studies .

Why PPO-IN-1 Cannot Be Interchanged with Other Commercial PPO Inhibitors in Research


PPO inhibitors represent a chemically diverse class of herbicides with wide-ranging potency and selectivity profiles. The enzyme binding pocket accommodates structurally distinct chemotypes, yet subtle differences in molecular architecture translate into orders-of-magnitude differences in inhibitory potency and species-specific crop safety. Commercial PPO inhibitors such as flumioxazin (Ki = 46 nM) and trifludimoxazin (Ki = 31 nM) share the same molecular target but exhibit approximately 12- to 18-fold lower potency against NtPPO compared to PPO-IN-1 (Ki = 2.5 nM) [1]. Furthermore, the presence of an alkyne handle in PPO-IN-1 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for probe derivatization, a feature absent in most commercial PPO inhibitors . These differences have direct implications for experimental design: substituting PPO-IN-1 with a less potent analog may require higher compound concentrations, alter off-target profiles, or preclude click chemistry-based applications. Selection of the appropriate PPO inhibitor for a given study must therefore be guided by quantitative potency data and structural-functional considerations rather than target class alone.

PPO-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs and In-Class Alternatives


PPO-IN-1 vs. Commercial PPO Inhibitors: 12- to 18-Fold Superior NtPPO Binding Affinity

In a direct head-to-head comparison under identical assay conditions, PPO-IN-1 (reported as compound 6g in the primary literature) demonstrated substantially higher binding affinity for Nicotiana tabacum PPO (NtPPO) than two widely used commercial PPO inhibitor herbicides. The Ki value of 2.5 nM for PPO-IN-1 represents a 12-fold improvement over trifludimoxazin (Ki = 31 nM) and an 18-fold improvement over flumioxazin (Ki = 46 nM) [1]. These data were generated in the same study using consistent experimental protocols, eliminating cross-study variability.

Protoporphyrinogen IX oxidase Herbicide discovery Enzyme inhibition kinetics

PPO-IN-1 vs. Lead Compound 1: 3-Fold Potency Gain Through Structure-Guided Optimization

PPO-IN-1 (compound 6g) was developed via systematic optimization of a lead compound (compound 1) using in silico structure-guided design. Comparative enzyme inhibition assays revealed that PPO-IN-1 achieves a Ki of 2.5 nM against NtPPO, representing a 3-fold improvement in potency relative to its direct progenitor (compound 1, Ki = 7.4 nM) [1]. Molecular simulations further indicated that the thieno[2,3-d]pyrimidine-2,4-dione moiety of 6g forms more favorable π-π stacking interactions with Phe392 of NtPPO than the heterocyclic moiety of compound 1 [2].

Structure-activity relationship Molecular optimization Thienopyrimidine-dione scaffold

PPO-IN-1 Weed Control Spectrum: Broad Postemergence Activity at 30-75 g ai/ha with Maize Safety

In greenhouse whole-plant postemergence application studies, PPO-IN-1 (compound 6g) exhibited an excellent and wide spectrum of weed control at application rates of 30-75 g active ingredient per hectare (g ai/ha) [1]. Notably, at 75 g ai/ha, the compound demonstrated relative safety on maize (Zea mays), indicating a favorable crop selectivity window [2]. In contrast, related in-class analogs such as NtPPO-IN-1 (Compound A4, Ki = 9.05 nM) exhibit 30-50% injury to corn and rice at a higher application rate of 150 g ai/ha [3], while PPO-IN-23 (Ki = 12.4 nM) also requires characterization of crop safety that may differ from the profile established for PPO-IN-1 [4].

Postemergence herbicide Weed management Crop selectivity

PPO-IN-1 as a Click Chemistry-Ready Probe: Alkyne Functionalization Enables CuAAC Derivatization

PPO-IN-1 contains an alkyne functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), classifying it as a click chemistry reagent . This structural feature allows facile conjugation with azide-containing fluorophores, biotin tags, or solid supports for applications including target engagement assays, pull-down experiments, and cellular imaging studies. In contrast, most commercial PPO inhibitor herbicides—including trifludimoxazin, flumioxazin, and saflufenacil—lack this bioorthogonal reactive handle, limiting their utility as chemical probes without additional synthetic modification.

Click chemistry Chemical probe Target engagement

PPO-IN-1 vs. Dual-Function Inhibitor HPPD/PPO-IN-1: Superior NtPPO Selectivity and 204-Fold Higher PPO Potency

A recent dual-function inhibitor, HPPD/PPO-IN-1 (Compound B14), inhibits both Arabidopsis thaliana HPPD (IC₅₀ = 0.12 μM) and Nicotiana tabacum PPO (IC₅₀ = 0.51 μM, equivalent to 510 nM) . PPO-IN-1 exhibits a Ki of 2.5 nM against the same NtPPO target, representing approximately 204-fold higher potency for the PPO enzyme compared to the PPO-inhibitory activity of the dual-function compound [1]. For studies requiring selective PPO inhibition without concomitant HPPD modulation, PPO-IN-1 provides a cleaner pharmacological tool with reduced risk of confounding dual-pathway effects.

Target selectivity Dual-function inhibitors HPPD inhibition

PPO-IN-1 Best Research and Industrial Application Scenarios


Herbicide Lead Optimization and Structure-Activity Relationship (SAR) Studies

PPO-IN-1 serves as a high-potency benchmark compound (Ki = 2.5 nM) for SAR campaigns targeting the PPO enzyme [1]. Its 12- to 18-fold potency advantage over commercial standards trifludimoxazin (Ki = 31 nM) and flumioxazin (Ki = 46 nM) establishes a rigorous efficacy threshold for evaluating new chemical entities . The well-characterized molecular interactions, including π-π stacking with Phe392, provide a structural rationale that can guide further scaffold modifications .

Click Chemistry-Based Target Engagement and Probe Development

The alkyne moiety in PPO-IN-1 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation to azide-functionalized reporter molecules [1]. This feature supports applications including: (1) fluorescent labeling for cellular localization studies of PPO, (2) biotinylation for affinity purification and target identification in complex proteomes, and (3) immobilization on solid supports for inhibitor screening assays. Researchers requiring probe derivatization can bypass custom synthesis of alkyne-functionalized PPO inhibitors.

Postemergence Herbicide Efficacy Screening with Maize Selectivity Assessment

PPO-IN-1 has demonstrated broad-spectrum postemergence weed control at application rates of 30-75 g ai/ha with relative safety on maize at 75 g ai/ha in greenhouse studies [1]. This established efficacy and crop selectivity profile makes PPO-IN-1 suitable for: (1) comparative efficacy studies against weed species panels, (2) dose-response characterization in grass crop systems, and (3) formulation development aimed at optimizing the efficacy-safety window for maize. The documented safety on maize at 75 g ai/ha provides a validated reference point for crop selectivity assessments .

Selective PPO Inhibition Studies Requiring Absence of HPPD Activity

For investigations requiring specific modulation of the PPO pathway without confounding effects on 4-hydroxyphenylpyruvate dioxygenase (HPPD), PPO-IN-1 offers a 204-fold higher potency advantage for NtPPO (Ki = 2.5 nM) compared to the dual-function inhibitor HPPD/PPO-IN-1 (IC₅₀ = 510 nM for NtPPO) [1]. This selectivity enables cleaner interpretation of PPO-specific phenotypic outcomes in pathway dissection studies, resistance mechanism investigations, and mode-of-action validation experiments where dual-pathway inhibition would obscure data interpretation.

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